4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
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Overview
Description
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound that combines the structural features of furan and benzodiazepine. This compound is of interest due to its potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. The fusion of the furan ring with the benzodiazepine core enhances its chemical reactivity and biological activity, making it a valuable target for medicinal chemistry research.
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Furan derivatives are known to undergo various structural reactions , which could potentially influence their interaction with cellular targets. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with furan derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of a furan derivative with a benzodiazepine precursor. One common method is the reaction of 2-furylamine with an appropriate benzodiazepine ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodiazepine ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Scientific Research Applications
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its anxiolytic, anticonvulsant, and sedative properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-yl)-1,5-benzodiazepine: Lacks the dihydro component, potentially altering its pharmacological profile.
4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine: Contains a thiophene ring instead of a furan ring, which may affect its chemical reactivity and biological activity.
4-(pyridin-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine: Contains a pyridine ring, which can influence its electronic properties and receptor interactions.
Uniqueness
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRCODKFDNTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2N=C1C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377995 |
Source
|
Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394655-12-0 |
Source
|
Record name | 4-(Furan-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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